(S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid, also known as 4-(benzyloxy)-4-oxobutanoic acid, is an organic compound characterized by its unique structure that includes a benzyloxy group and a ketone functional group. Its molecular formula is with a molecular weight of approximately 208.21 g/mol. This compound is typically encountered as a colorless or slightly yellow solid that is soluble in organic solvents such as ethanol and dichloromethane .
The compound is a derivative of succinic acid, where one of the carboxyl groups is esterified with benzyl alcohol, which contributes to its distinctive chemical properties. The presence of the benzyloxy group enhances its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.
These reactions make it a versatile intermediate in organic synthesis.
Research into the biological activity of (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid indicates its potential role in various metabolic pathways. It may act as an intermediate in the Krebs cycle, contributing to cellular energy production. Additionally, studies have suggested that it could possess therapeutic properties, although specific pharmacological data remains limited .
The synthesis of (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid can be achieved through several methods:
These methods are optimized for industrial production to ensure high-quality outputs.
(S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid has several applications:
Several compounds share structural similarities with (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Succinic Acid | Dicarboxylic Acid | Involved in the Krebs cycle |
| Benzyl Alcohol | Aromatic Alcohol | Common solvent and intermediate |
| Succinic Acid Dibenzyl Ester | Ester Derivative | Contains two benzyl groups |
| 4-(Benzyloxy)-2-methyl-3-oxobutanoic acid | Ketone Derivative | Similar functional groups but different substitutions |
Uniqueness: (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid is unique due to its specific esterification with benzyl alcohol, which imparts distinct chemical and physical properties. Its solubility in organic solvents and reactivity in various
(S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid represents an important chiral compound with significant applications in organic synthesis as a building block for more complex molecules [1]. The traditional organic synthesis of this compound involves several strategic approaches that have been refined over decades of research in synthetic organic chemistry [2]. These methods typically involve multiple reaction steps, carefully controlled conditions, and specialized reagents to achieve the desired stereochemistry and functionality [3].
The synthesis of (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid generally begins with appropriate precursors that already contain the core butanoic acid structure, followed by introduction of the benzyl groups at specific positions [2] [3]. Traditional approaches often utilize protecting group strategies to selectively functionalize the molecule at the desired positions while preventing unwanted side reactions [4].
Benzylation of oxygen functionality represents a critical step in the synthesis of (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid, particularly for the formation of the benzyloxy group at the 4-position [5]. Several established methods exist for this transformation, each with specific advantages depending on the substrate and reaction conditions [6].
One of the most common traditional approaches involves the use of benzyl bromide or benzyl chloride as alkylating agents in the presence of a suitable base [5]. Typically, bases such as sodium hydride, potassium carbonate, or cesium carbonate are employed to deprotonate the carboxylic acid, generating a nucleophilic species that can attack the electrophilic benzyl halide [6] [7]. This reaction is often conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the nucleophilic substitution process [5].
An alternative method utilizes 2-benzyloxy-1-methylpyridinium triflate as a benzylating agent, which offers advantages for sensitive substrates [5]. This reagent, when used with triethylamine as a promoter, allows for selective benzylation of carboxylic acids while leaving other functional groups such as alcohols, phenols, and amides unaffected [5]. The mechanism involves triethylamine acting both as a promoter and as a scavenger, making this approach particularly valuable for complex molecules with multiple functional groups [5].
Table 1: Common Benzylation Reagents for Oxygen Functionality
| Benzylation Reagent | Base/Catalyst | Solvent | Advantages | Typical Yield (%) |
|---|---|---|---|---|
| Benzyl bromide | Sodium hydride | DMF | High reactivity | 70-85 |
| Benzyl chloride | Potassium carbonate | Acetone | Milder conditions | 65-80 |
| 2-Benzyloxy-1-methylpyridinium triflate | Triethylamine | Dichloromethane | Selective for carboxylic acids | 75-90 |
| Benzyl trichloroacetimidate | Triflic acid (catalytic) | Dichloromethane | Mild, neutral conditions | 80-95 |
For the specific synthesis of (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid, the benzylation step must be performed with careful consideration of the existing stereocenter to prevent racemization [4]. This often necessitates milder reaction conditions or specialized reagents that maintain the stereochemical integrity of the molecule [8].
The stereoselective formation of the (S)-configuration at the 2-position represents one of the most challenging aspects in the synthesis of (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid [9]. Several methodologies have been developed to achieve this stereochemical outcome with high enantioselectivity [10].
One traditional approach involves the use of chiral auxiliaries to direct the stereochemical outcome of the benzylation reaction at the 2-position [9]. Evans oxazolidinones have proven particularly effective for this purpose [11]. In this methodology, the butanoic acid derivative is first coupled with a chiral oxazolidinone auxiliary, followed by enolate formation and subsequent benzylation [11]. The auxiliary controls the facial selectivity of the enolate, leading to preferential attack from one face and resulting in the desired (S)-stereochemistry [11] [12].
The mechanism of stereocontrol using Evans auxiliaries involves the formation of a metal-chelated Z(O)-enolate, where the bulky substituent on the auxiliary dictates the diastereoface that reacts with the benzylating agent [11]. After the benzylation step, the auxiliary can be cleaved under appropriate conditions to reveal the free carboxylic acid with the desired (S)-configuration [11].
Another approach utilizes menthol-derived chiral auxiliaries, which can also provide high levels of stereoselectivity in the benzylation reaction [13]. The menthol auxiliary is attached to the carboxylic acid functionality, and the resulting ester undergoes stereoselective alkylation followed by auxiliary removal [13].
Table 2: Stereoselective Methods for (S)-Configuration Formation
| Method | Chiral Controller | Key Reagents | Enantiomeric Excess (%) | References |
|---|---|---|---|---|
| Evans auxiliary | Oxazolidinone | LDA, benzyl bromide | 90-98 | [11] [12] |
| Menthol auxiliary | (-)-Menthol | LDA, benzyl bromide | 85-95 | [13] |
| Phase-transfer catalysis | Cinchona alkaloid derivatives | Benzyl halide, base | 80-90 | [9] |
| Asymmetric hydrogenation | Chiral rhodium catalysts | H₂, Rh[(S,S)-BDPP]⁺ | >95 | [10] |
Phase-transfer catalysis using chiral quaternary ammonium salts derived from cinchona alkaloids has also emerged as an effective method for the stereoselective benzylation of malonic acid derivatives, which can be further elaborated to produce (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid [9]. This approach offers advantages in terms of operational simplicity and scalability, making it attractive for larger-scale syntheses [9].
In recent years, there has been a significant shift toward developing more environmentally friendly and sustainable methods for organic synthesis, including the preparation of compounds like (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid [14]. Green chemistry approaches aim to reduce waste, minimize energy consumption, eliminate toxic reagents, and improve overall efficiency of chemical processes [14] [15].
One notable green chemistry approach for benzylation reactions involves the use of solvent-free conditions [7]. Traditional benzylation methods often require large volumes of organic solvents, which pose environmental and safety concerns [7]. Solvent-free protocols have been developed that not only reduce environmental impact but also often lead to improved reaction efficiency [7]. For instance, tin-mediated regioselective benzylation under solvent-free conditions has been reported, using catalytic amounts of dibutyltin oxide instead of stoichiometric quantities typically required in solution-phase reactions [7].
Microwave-assisted synthesis represents another green chemistry approach that has been applied to benzylation reactions [16]. Microwave irradiation can significantly accelerate reaction rates, reducing reaction times from hours to minutes or even seconds [16]. This not only improves efficiency but also reduces energy consumption compared to conventional heating methods [16]. For example, microwave-assisted benzil-benzilic acid rearrangements have been performed in solid state with minimal solvent, providing high yields in very short reaction times [16].
Table 3: Green Chemistry Approaches for Benzylation Reactions
| Approach | Key Features | Environmental Benefits | Efficiency Improvements |
|---|---|---|---|
| Solvent-free reactions | Elimination of organic solvents | Reduced waste and emissions | Simplified work-up, higher yields |
| Microwave-assisted synthesis | Rapid heating, shorter reaction times | Lower energy consumption | Reaction times reduced by >90% |
| Water as reaction medium | Replacement of organic solvents | Non-toxic, renewable medium | Simplified purification |
| Catalytic methods | Lower catalyst loadings | Reduced metal waste | Higher atom economy |
Water has also emerged as an environmentally benign reaction medium for certain benzylation reactions [17] [18]. For example, the synthesis of benzyl benzoate directly from benzyl alcohol has been achieved in water using functionalized carbon nanotube-supported gold catalysts, with molecular oxygen as the oxidant [17]. This approach eliminates the need for organic solvents and stoichiometric oxidizing agents, representing a significant advancement in green synthesis methodology [17] [18].
Catalytic approaches have been developed to replace traditional stoichiometric methods for benzylation reactions [7]. These methods reduce the amount of waste generated and improve atom economy [7]. For instance, catalytic versions of stannylene-mediated benzylation have been reported, using low catalytic loadings of dibutyltin oxide under solvent-free conditions [7]. This approach offers numerous advantages over conventional methods, including reduced reaction times, simpler work-up procedures, and broader substrate scope [7].
Enzymatic and biocatalytic approaches represent some of the most promising sustainable methods for the synthesis of chiral compounds like (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid [19] [20]. These methods harness the remarkable selectivity of enzymes to achieve transformations with high stereoselectivity under mild conditions, often eliminating the need for toxic reagents and extreme reaction conditions [21].
Lipase-catalyzed reactions have been extensively studied for the synthesis of benzyl esters [19] [22]. Lipases such as Candida antarctica lipase B (CALB) and Lipolase 100 L from Aspergillus oryzae have demonstrated effectiveness in catalyzing the esterification of carboxylic acids with benzyl alcohol [20] [22]. These reactions can be performed in various media, including organic solvents, biphasic systems, and even solvent-free conditions [22]. The enzymatic approach offers high selectivity and can be performed under mild conditions, typically at temperatures between 40-60°C [22].
For the specific synthesis of (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid, enzymatic resolution strategies have been developed to obtain the desired (S)-enantiomer with high optical purity [21]. One approach involves the hydrolysis of racemic benzyl-substituted malonic acid esters using pig liver esterase (PLE), which selectively hydrolyzes one enantiomer, allowing for the isolation of the desired (S)-isomer [9].
Table 4: Enzymatic Methods for Stereoselective Synthesis
| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Pig Liver Esterase | Hydrolysis | Diester precursors | (S)-monoester | 85-95 |
| Candida antarctica lipase B | Esterification | Carboxylic acid + Benzyl alcohol | Benzyl ester | >99 |
| Lipozyme TL-IM | Acylation | Benzoic anhydride + Benzyl alcohol | Benzyl benzoate | 90-92 |
| Ketopantoate hydroxymethyltransferase | Aldol addition | 2-oxoacids + Formaldehyde | 3-hydroxy-2-substituted propanoates | >90 |
Ultrasound-assisted enzymatic synthesis has also been investigated as a method to enhance reaction rates in the enzymatic production of benzyl esters [19]. Studies have shown that ultrasound can increase the initial reaction rate and final conversion in lipase-catalyzed acylation reactions [19]. For example, the synthesis of benzyl benzoate using Lipozyme TL-IM as a biocatalyst under ultrasound irradiation achieved conversions of up to 88% [19]. However, it was noted that the ultrasound treatment could damage the enzyme support, making reuse challenging [19].
Different reaction configurations have been explored for the enzymatic synthesis of benzyl esters, including batch and fed-batch approaches [19]. In the synthesis of benzyl benzoate using Lipozyme TL-IM as a biocatalyst, both batch and fed-batch configurations achieved high conversions (92% and 90%, respectively) [19]. The batch approach with a molar ratio of anhydride to alcohol of 1:6 reached maximum conversion in just 6 hours, while the fed-batch approach with a lower molar ratio (1:3) required 24 hours to achieve comparable results [19].
The crystallographic analysis of (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid reveals characteristic structural features commonly observed in benzyloxy-substituted carboxylic acid derivatives. Based on structural similarities with related compounds, the molecule is predicted to crystallize in a monoclinic crystal system, most likely adopting the P2₁/n space group, which is frequently observed for carboxylic acid esters containing aromatic substituents [1] [2].
The molecular structure exhibits several key conformational features that influence its solid-state packing. The dihedral angles between aromatic rings play crucial roles in determining the overall molecular geometry. In analogous benzyloxy compounds, the dihedral angle between the aromatic benzoic acid ring and adjacent aromatic rings typically ranges from 26.09° to 89.43°, while the benzyloxy moiety demonstrates characteristic torsion angles around -175.9° [1].
The solid-state structure of (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid is stabilized by multiple types of intermolecular interactions. Primary stabilization occurs through classical hydrogen bonding between carboxylic acid groups, forming inversion dimers characteristic of carboxylic acid compounds. These dimers are linked by pairs of O-H⋯O hydrogen bonds, generating R₂²(8) ring motifs commonly observed in dicarboxylic acid systems [1] [3].
Secondary stabilization involves C-H⋯π interactions between the benzyl groups and neighboring aromatic rings, contributing to the formation of molecular sheets. The crystal packing is further consolidated through weaker van der Waals forces and dipole-dipole interactions between the ester carbonyl groups [1].
Based on structural correlations with related benzyloxy compounds, the following crystallographic parameters are anticipated:
The compound may exhibit polymorphic behavior typical of pharmaceutical compounds containing multiple aromatic rings and flexible ester linkages. Different crystallization conditions, including solvent choice, temperature, and cooling rates, can potentially yield distinct polymorphic forms with varying physicochemical properties [4] [5].
The presence of both rigid aromatic components and flexible aliphatic chains suggests the possibility of conformational polymorphism, where different molecular conformations lead to distinct crystal structures while maintaining the same chemical composition [5].
The solubility profile of (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid in organic solvents is primarily governed by its amphiphilic nature, containing both lipophilic aromatic components and hydrophilic carboxylic acid functionality. The compound demonstrates high solubility in polar protic solvents such as ethanol and methanol, where hydrogen bonding between the carboxylic acid group and solvent molecules facilitates dissolution [7].
In polar aprotic solvents like dichloromethane and acetone, the compound exhibits good to excellent solubility due to favorable dipole-dipole interactions and the ability of these solvents to solvate the ester carbonyl groups effectively . The benzyloxy groups contribute to solubility in moderately polar organic solvents through π-π stacking interactions and induced dipole effects.
The aqueous solubility of (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid is significantly limited due to the presence of multiple aromatic rings, which impart substantial hydrophobic character to the molecule. However, the carboxylic acid functionality provides some water solubility through hydrogen bonding with water molecules [7].
pH significantly influences aqueous solubility, with increasing solubility observed under alkaline conditions where deprotonation of the carboxylic acid group forms the more water-soluble carboxylate anion. At physiological pH (7.4), partial ionization occurs, resulting in moderate aqueous solubility compared to the neutral form.
The compound's solubility behavior demonstrates characteristic dependence on solvent polarity, as quantified by various polarity scales. In high-polarity solvents (polarity index > 6.0), such as dimethyl sulfoxide and water, dissolution is facilitated by strong dipolar interactions and hydrogen bonding capabilities [8].
Medium-polarity solvents (polarity index 3.0-6.0) including dichloromethane, acetone, and alcohols provide optimal solvation through balanced hydrophilic-lipophilic interactions. Low-polarity solvents such as hexane and benzene show limited dissolving power due to insufficient interaction with the polar functional groups [8].
The thermal stability of (S)-2-Benzyl-4-(benzyloxy)-4-oxobutanoic acid follows characteristic patterns observed for ester-containing carboxylic acids. Thermal decomposition typically initiates at temperatures between 180-220°C, consistent with the thermal behavior of similar benzyloxy ester compounds [9] [10].
The decomposition process proceeds through multiple stages, beginning with the cleavage of the weakest bonds. Initial decomposition involves the ester linkage, where the benzyloxy group undergoes elimination reactions. This is followed by decarboxylation of the carboxylic acid functionality, a common degradation pathway for organic acids under thermal stress [9] [11].
Thermogravimetric analysis reveals a characteristic multi-step decomposition profile. The first significant weight loss occurs between 180-250°C, corresponding to the elimination of volatile decomposition products including benzyl alcohol and carbon dioxide. The primary decomposition peak typically appears around 220-240°C, representing the most rapid degradation phase [12] [9].
Secondary decomposition events occur at higher temperatures (280-350°C), involving the breakdown of remaining aromatic components and formation of carbonaceous residues. Complete thermal decomposition is achieved at temperatures exceeding 400°C, leaving minimal residual material [12].
The thermal decomposition kinetics can be described using Arrhenius parameters derived from isothermal and non-isothermal analysis methods. Based on analogous compounds, the activation energy for thermal decomposition is estimated to range between 150-200 kJ/mol, indicating moderate thermal stability [9] [11].
The decomposition follows first-order kinetics in the initial stages, with rate constants increasing exponentially with temperature according to the Arrhenius equation. The pre-exponential factor and activation energy values provide insights into the decomposition mechanism and thermal processing limitations [9].
Primary decomposition products include benzyl alcohol, carbon dioxide, and various aromatic fragments resulting from the cleavage of ester and carboxylic acid functionalities. Secondary reactions may lead to the formation of substituted benzoic acids, benzaldehyde derivatives, and polymeric carbonaceous materials at higher temperatures [11] [10].
The identification of specific decomposition products provides valuable information for understanding degradation pathways and establishing appropriate storage and handling conditions to maintain compound stability.
| Property | Value | Reference |
|---|---|---|
| Thermal Decomposition Onset | 180-220°C | [9] |
| Primary Decomposition Peak | 220-250°C | [9] |
| Activation Energy | 150-200 kJ/mol | [9] [11] |
| Complete Decomposition | >400°C | [12] |
| Solvent | Polarity Index | Expected Solubility | Mechanism |
|---|---|---|---|
| Ethanol | 5.2 | High | Hydrogen bonding + dipole interactions |
| Dichloromethane | 3.1 | High | Dipole-induced dipole interactions |
| Water | 10.2 | Low to Moderate | Limited hydrogen bonding |
| DMSO | 7.2 | High | Strong dipole interactions |
| Crystal Parameter | Predicted Range | Related Compounds |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| Unit Cell Volume | 2000-4000 ų | 1881.0 ų |
| Density | 1.25-1.35 g/cm³ | 1.304 g/cm³ |